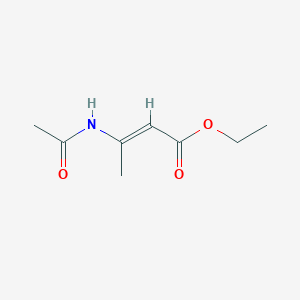

(E)-Ethyl 3-acetamidobut-2-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(E)-Ethyl 3-acetamidobut-2-enoate” is an organic compound with the formula C₈H₁₃NO₃ and a molecular weight of 171.19 g/mol . It is used for research purposes .

Molecular Structure Analysis

The IUPAC name for this compound is ethyl (2E)-3-(acetylamino)-2-butenoate . The InChI code is 1S/C8H13NO3/c1-4-12-8(11)5-6(2)9-7(3)10/h5H,4H2,1-3H3,(H,9,10)/b6-5+ .Physical And Chemical Properties Analysis

“(E)-Ethyl 3-acetamidobut-2-enoate” is a solid at room temperature . It has a density of 1.047 . The compound should be stored in a dry environment at a temperature between 2-8°C .科学的研究の応用

1. Synthesis of Trifluoromethylpyrrolidines

(E)-Ethyl 3-acetamidobut-2-enoate has been utilized in the synthesis of substituted trifluoromethylpyrrolidines, a class of compounds with potential applications in medicinal chemistry. This process involves regio- and stereospecific cycloaddition with metallo-azomethine ylides, resulting in excellent yields (Bonnet-Delpon, Chennoufi, & Rock, 2010).

2. Hydrogenation to Ethyl 2-Hydroxy-4-arylbutyrate

The compound is a precursor in the hydrogenation process yielding ethyl 2-hydroxy-4-arylbutyrate. This sequential hydrogenation of CO and CC bonds is sensitive to reaction temperature, leading to compounds useful in organic synthesis (Meng, Zhu, & Zhang, 2008).

3. Synthesis of Fluorinated Compounds

It plays a role in the synthesis of fluorinated compounds like 3-fluorofuran-2(5H)-ones. This involves photoisomerisation and cyclisation processes, essential in developing novel fluorinated building blocks with potential applications in pharmaceuticals and agrochemicals (Pomeisl et al., 2007).

4. Biohydrogenation Studies

(E)-Ethyl 3-acetamidobut-2-enoate is used in biohydrogenation studies with Saccharomyces cerevisiae (baker's yeast), providing insights into stereochemical aspects of reactions and preparation of chiral synthons (Ferraboschi et al., 1987).

5. Synthesis of Sialic Acid Derivatives

The compound aids in synthesizing sialic acid derivatives, offering a general route to 4-substituted sialic acids, which are significant in biological systems (Hemeon & Bennet, 2008).

6. Enantioselective Synthesis

It is used in the enantioselective synthesis of specific compounds, like in the deracemisation of alkyl-4-(hetero-2-yl)-2-hydroxybut-3-enoates, highlighting its significance in asymmetric synthesis (Vaijayanthi & Chadha, 2007).

7. Benzylation in Organic Synthesis

The compound reacts with benzylic alcohols under mild conditions, facilitating the synthesis of 2-benzylated products in organic chemistry (Kischel et al., 2007).

Safety And Hazards

特性

IUPAC Name |

ethyl (E)-3-acetamidobut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-4-12-8(11)5-6(2)9-7(3)10/h5H,4H2,1-3H3,(H,9,10)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBWGWPKGHGLOY-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-Ethyl 3-acetamidobut-2-enoate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2466559.png)

![N-(2,3-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2466561.png)

![N-(tert-butyl)-4-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetyl)piperazine-1-carboxamide](/img/structure/B2466570.png)

![(1S,2R,4R,5S)-4,5-Dihydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2466572.png)

![1-[4-(1,2-Oxazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2466574.png)

![3-(2-chlorophenyl)-5-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-4-carboxamide](/img/structure/B2466576.png)